(1H-Imidazol-1-yl)[5-(tetradecyloxy)thiophen-2-yl]methanone
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Overview
Description
(1H-Imidazol-1-yl)[5-(tetradecyloxy)thiophen-2-yl]methanone is a chemical compound that belongs to the class of imidazole derivatives. This compound features a unique structure combining an imidazole ring with a thiophene ring substituted with a tetradecyloxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)[5-(tetradecyloxy)thiophen-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as butane-2,3-dione and elemental sulfur.
Introduction of the tetradecyloxy group: The tetradecyloxy group is introduced via an etherification reaction using tetradecanol and a suitable leaving group such as tosyl chloride.
Formation of the imidazole ring: The imidazole ring is formed through a condensation reaction involving glyoxal and ammonia or an amine.
Coupling of the imidazole and thiophene rings: The final step involves coupling the imidazole and thiophene rings through a carbonylation reaction using a suitable carbonyl source such as phosgene or carbon monoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-1-yl)[5-(tetradecyloxy)thiophen-2-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the tetradecyloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the aid of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted imidazole-thiophene derivatives
Scientific Research Applications
(1H-Imidazol-1-yl)[5-(tetradecyloxy)thiophen-2-yl]methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (1H-Imidazol-1-yl)[5-(tetradecyloxy)thiophen-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with nucleic acids: Affecting gene expression and protein synthesis.
Disrupting cellular membranes: Leading to changes in cell permeability and function.
Comparison with Similar Compounds
Similar Compounds
- (1H-Imidazol-1-yl)[5-(decyloxy)thiophen-2-yl]methanone
- (1H-Imidazol-1-yl)[5-(octyloxy)thiophen-2-yl]methanone
- (1H-Imidazol-1-yl)[5-(hexyloxy)thiophen-2-yl]methanone
Uniqueness
(1H-Imidazol-1-yl)[5-(tetradecyloxy)thiophen-2-yl]methanone is unique due to the presence of the long tetradecyloxy chain, which imparts distinct hydrophobic properties and influences its solubility, reactivity, and interaction with biological systems. This makes it particularly valuable for applications requiring specific solubility and interaction characteristics.
Properties
CAS No. |
62039-56-9 |
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Molecular Formula |
C22H34N2O2S |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
imidazol-1-yl-(5-tetradecoxythiophen-2-yl)methanone |
InChI |
InChI=1S/C22H34N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-26-21-15-14-20(27-21)22(25)24-17-16-23-19-24/h14-17,19H,2-13,18H2,1H3 |
InChI Key |
IWXLLSKXKCZSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(S1)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
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